Cas no 890632-53-8 (N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine)

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine structure
890632-53-8 structure
商品名:N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine
CAS番号:890632-53-8
MF:C21H19ClN4
メガワット:362.855363130569
CID:6134474
PubChem ID:16449853

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine 化学的及び物理的性質

名前と識別子

    • N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine
    • N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
    • F3250-0265
    • AKOS002248944
    • Z431950358
    • 890632-53-8
    • インチ: 1S/C21H19ClN4/c1-14-12-19(23-13-16-8-4-3-5-9-16)26-21(24-14)20(15(2)25-26)17-10-6-7-11-18(17)22/h3-12,23H,13H2,1-2H3
    • InChIKey: VXLYQYXHLIIKGI-UHFFFAOYSA-N
    • ほほえんだ: C12=C(C3=CC=CC=C3Cl)C(C)=NN1C(NCC1=CC=CC=C1)=CC(C)=N2

計算された属性

  • せいみつぶんしりょう: 362.1298243g/mol
  • どういたいしつりょう: 362.1298243g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 455
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 42.2Ų

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3250-0265-1mg
N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
890632-53-8 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F3250-0265-50mg
N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
890632-53-8 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F3250-0265-30mg
N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
890632-53-8 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F3250-0265-40mg
N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
890632-53-8 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F3250-0265-3mg
N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
890632-53-8 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F3250-0265-15mg
N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
890632-53-8 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F3250-0265-20mg
N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
890632-53-8 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F3250-0265-20μmol
N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
890632-53-8 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F3250-0265-10mg
N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
890632-53-8 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F3250-0265-75mg
N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
890632-53-8 90%+
75mg
$208.0 2023-07-28

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine 関連文献

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amineに関する追加情報

Comprehensive Overview of N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 890632-53-8)

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 890632-53-8) is a structurally complex heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its diverse biological activities. The presence of a 2-chlorophenyl group and a benzylamine moiety enhances its potential as a key intermediate in drug discovery. Researchers are particularly interested in its role as a kinase inhibitor, a property that aligns with current trends in targeted cancer therapies and inflammation management.

The molecular structure of CAS No. 890632-53-8 features a pyrazolo[1,5-a]pyrimidine core, which is often associated with high binding affinity to enzymatic targets. This makes it a promising candidate for the development of small-molecule therapeutics. Recent studies highlight its potential in modulating signal transduction pathways, a hot topic in precision medicine. Given the growing demand for personalized treatment options, this compound's ability to interact with specific protein kinases could position it as a valuable tool in oncology research and autoimmune disease studies.

From a synthetic chemistry perspective, N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exemplifies modern heterocyclic synthesis techniques. Its preparation often involves multicomponent reactions or catalytic cyclization, methods that are frequently searched in academic and industrial databases. The compound's chlorophenyl and dimethyl substituents contribute to its stability and lipophilicity, factors critical for drug bioavailability—a recurring concern in pharmaceutical development forums.

In agrochemical applications, derivatives of pyrazolo[1,5-a]pyrimidines have shown promise as plant growth regulators or pest control agents. While specific data on CAS No. 890632-53-8 in this context remains limited, the structural similarities to commercial crop protection compounds suggest potential utility. This aligns with increasing global searches for sustainable agriculture solutions and eco-friendly pesticides, making it a relevant subject for further investigation.

Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry—techniques commonly queried by quality control professionals. The benzylamine segment introduces distinct spectroscopic signatures, useful for method development discussions in analytical chemistry circles. Recent publications emphasize the importance of such structural elucidation workflows, particularly for high-value intermediates in medicinal chemistry pipelines.

As the pharmaceutical industry shifts toward fragment-based drug design, the pyrazolo[1,5-a]pyrimidine scaffold in 890632-53-8 offers modularity for structure-activity relationship (SAR) studies. This resonates with frequent search queries about hit-to-lead optimization strategies. Computational chemists might explore its molecular docking potential against kinase targets, a subject trending in cheminformatics communities.

Regulatory considerations for N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine follow standard REACH and GMP guidelines for research chemicals. While not classified as hazardous under current systems, proper laboratory handling protocols remain essential—a point often emphasized in safety-related searches by synthetic chemists. The compound's logP and hydrogen bonding properties make it a frequent case study in ADMET prediction tutorials.

Future research directions may explore its polymorphic forms or salt formulations, topics gaining traction in pharmaceutical crystallization research. Patent literature suggests growing interest in analogous structures, with 890632-53-8 serving as a strategic reference point for intellectual property claims in kinase inhibitor development—a nexus between chemistry and biotech commercialization strategies.

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